molecular formula C12H14BrF3N2 B1408841 1-(2-Bromo-4-(trifluoromethyl)phenyl)-4-methylpiperazine CAS No. 1704069-00-0

1-(2-Bromo-4-(trifluoromethyl)phenyl)-4-methylpiperazine

Cat. No. B1408841
CAS RN: 1704069-00-0
M. Wt: 323.15 g/mol
InChI Key: DNZJWUBDLGBLTJ-UHFFFAOYSA-N
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Description

The compound “1-(2-Bromo-4-(trifluoromethyl)phenyl)-4-methylpiperazine” belongs to a class of organic compounds known as aryl halides. Aryl halides are aromatic compounds containing a halogen atom linked to an aromatic ring .


Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic substitution reactions. For instance, the trifluoromethoxylation of alkyl halides can be achieved with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent .


Chemical Reactions Analysis

The trifluoromethoxylation of alkyl halides is a common reaction involving similar compounds. This reaction can be performed with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For a similar compound, 2-Bromo-4-(trifluoromethyl)phenylacetonitrile, it has a molecular weight of 301.10 g/mol .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Pathways : The compound is used in synthesis pathways, like in the creation of 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, where it undergoes a nucleophilic substitution reaction (Mishriky & Moustafa, 2013).

Applications in Medicinal Chemistry

  • Intermediate in Drug Synthesis : It serves as an intermediate in the synthesis of various medicinal drugs, such as antipsychotics and antispasmodics. For example, 4-(4-methylpiperazin-1-yl)thieno[2,3-b][1,5]benzoxazepines, synthesized from related compounds, are analogues of loxapine, a potent antipsychotic drug (Kohara et al., 2002).

Chemical Properties and Reactions

  • Reactivity Studies : Research on related compounds, such as reactions of 2-bromo-1-phenyl- and 2-bromo-1-(4-methylphenyl)-3,4,4-trichlorobut-3-en-1-ones, provides insights into the reactivity and potential chemical applications of 1-(2-Bromo-4-(trifluoromethyl)phenyl)-4-methylpiperazine (Potkin et al., 2007).

Biochemical Studies

  • Role in Bioactive Compounds : The compound plays a role in the synthesis of bioactive molecules, with studies showing how related compounds can be transformed into various biologically active derivatives (Nagaraj et al., 2018).

Safety and Hazards

Safety data for a similar compound, 2-Bromo-4-(trifluoromethyl)phenylacetonitrile, indicates that it may cause skin and eye irritation, and may be harmful if swallowed .

Future Directions

The development of fluorinated organic chemicals is becoming an increasingly important research topic due to their widespread application in the fields of pharmaceuticals, pesticides, and materials . It is expected that many novel applications of trifluoromethylated compounds will be discovered in the future .

properties

IUPAC Name

1-[2-bromo-4-(trifluoromethyl)phenyl]-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrF3N2/c1-17-4-6-18(7-5-17)11-3-2-9(8-10(11)13)12(14,15)16/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZJWUBDLGBLTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromo-4-(trifluoromethyl)phenyl)-4-methylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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